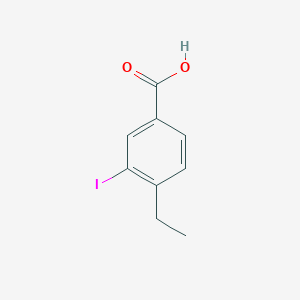

4-Ethyl-3-iodobenzoic acid

Description

Propriétés

IUPAC Name |

4-ethyl-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAVSACXCXUOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622275 | |

| Record name | 4-Ethyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103441-03-8 | |

| Record name | 4-Ethyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethyl-3-iodobenzoic Acid: A Technical Guide for Researchers

CAS Number: 103441-03-8

This technical guide provides a comprehensive overview of 4-Ethyl-3-iodobenzoic acid, a key intermediate in the synthesis of biologically active molecules. The document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, synthesis, and its role in the development of potential anticancer agents.

Chemical and Physical Properties

Table 1: Core Properties of this compound

| Property | Value |

| CAS Number | 103441-03-8 |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

Note: Experimental values for melting point, boiling point, and solubility are not available in the reviewed literature.

Synthesis and Experimental Protocols

This compound can be synthesized through multiple routes, primarily involving the iodination of an ethylbenzoic acid precursor. While a detailed, step-by-step protocol for its specific synthesis is not explicitly published, the following general methodologies are described in the literature.

Synthesis via Iodination of 3-Ethylbenzoic Acid

A common approach involves the direct iodination of 3-ethylbenzoic acid.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound from 3-Ethylbenzoic acid.

Multi-step Synthesis from 4-Ethylbenzoic Acid

An alternative route begins with 4-ethylbenzoic acid and proceeds through a three-step process to ensure regioselective iodination.

Experimental Workflow:

Caption: Multi-step synthesis of this compound starting from 4-Ethylbenzoic acid.

Note on Purification: Purification of the final product is typically achieved through standard laboratory techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not available in the surveyed literature and databases. Characterization of this compound would require experimental analysis.

Biological Activity and Applications

This compound serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the field of oncology.

Precursor to Anticancer Tetrahydroacridine Derivatives

Research has demonstrated the use of this compound in the synthesis of a series of novel tetrahydroacridine derivatives. These derivatives have shown significant cytotoxic activity against human lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29) cell lines.[1]

The proposed mechanism of action for these tetrahydroacridine derivatives involves multiple cellular pathways, ultimately leading to cancer cell death.

Signaling Pathway of Tetrahydroacridine Derivatives:

Caption: Proposed mechanism of action for tetrahydroacridine derivatives synthesized from this compound in cancer cells.

The key events in this pathway include:

-

DNA Intercalation: The planar structure of the tetrahydroacridine core allows it to insert between the base pairs of DNA.[1]

-

Cell Cycle Arrest: This interaction with DNA disrupts its replication and leads to an arrest of the cell cycle in the G0/G1 phase.[1]

-

Induction of Apoptosis: The DNA damage caused by the derivative triggers a cellular stress response, including the phosphorylation of the histone variant H2AX (to form γ-H2AX), a marker of DNA double-strand breaks. This damage ultimately activates the apoptotic cascade, leading to programmed cell death.[1]

Potential as an Enzyme Inhibitor

As a halogenated benzoic acid derivative, this compound has the potential to act as an enzyme inhibitor. The presence of the iodine atom can facilitate interactions with biological targets through halogen bonding. However, specific enzyme targets for this compound have not been identified in the available literature.

Conclusion

This compound is a valuable synthetic intermediate, most notably for the creation of potent anticancer tetrahydroacridine derivatives. While a comprehensive dataset of its physical and spectroscopic properties is not currently available, its synthetic utility is evident. Further research into the characterization of this compound and the exploration of its potential as an enzyme inhibitor could open new avenues in drug discovery and development. The information provided in this guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Ethyl-3-iodobenzoic acid (CAS No. 103441-03-8), a key intermediate in the synthesis of various organic molecules, including potential therapeutic agents.[1] This document details its known and predicted properties, provides established experimental protocols for their determination, and illustrates key molecular and experimental workflows through detailed diagrams. The information presented is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound is a substituted aromatic carboxylic acid with a molecular formula of C₉H₉IO₂ and a molecular weight of 276.07 g/mol .[1] Its structure, featuring an ethyl group and an iodine atom on the benzoic acid core, makes it a versatile building block in organic synthesis. The presence of the iodine atom allows for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations.[1] Understanding the physicochemical properties of this compound is crucial for its effective use in chemical synthesis, process development, and formulation of derived products.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented in Table 1. Due to the limited availability of experimentally determined data for this specific compound, values for structurally related compounds are included for comparative purposes.

Table 1: Summary of Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Iodobenzoic Acid (for comparison) | 3-Iodobenzoic Acid (for comparison) |

| CAS Number | 103441-03-8[1] | 619-58-9 | 618-51-9 |

| Molecular Formula | C₉H₉IO₂ | C₇H₅IO₂ | C₇H₅IO₂ |

| Molecular Weight | 276.07 g/mol [1] | 248.02 g/mol | 248.02 g/mol |

| Melting Point | Data not available | 270-273 °C | 185-187 °C |

| Boiling Point | 350.2 °C (Predicted) | 318.5 °C (Predicted) | Data not available |

| pKa | Data not available | ~4.0 | ~3.8 |

| Water Solubility | Data not available | 0.04 g/L (25 °C)[2] | ~0.1 g/L |

| logP | Data not available | 2.47 (Predicted) | 2.53 (Predicted) |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices for organic acids.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer and immersed in a Thiele tube filled with a suitable heating oil.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A co-solvent such as ethanol may be necessary if the acid has low water solubility.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution. The standardized NaOH solution is placed in the burette.

-

Titration: The NaOH solution is added in small, precise increments while the solution is continuously stirred. After each addition, the pH of the solution is recorded once the reading stabilizes.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution.

Materials:

-

This compound

-

Deionized water

-

Screw-capped vials or flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Equilibration: An excess amount of solid this compound is added to a known volume of deionized water in a sealed vial.

-

Shaking: The vial is agitated in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved acid is determined using a validated analytical method like HPLC-UV.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Partitioning: A known amount of this compound is dissolved in either the aqueous or the octanol phase. This solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then allowed to stand for complete phase separation. Centrifugation can be used to aid separation.

-

Quantification: The concentration of the acid in both the aqueous and the octanol phases is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mandatory Visualizations

Synthesis Pathway of this compound

The following diagram illustrates a common synthetic route to this compound starting from 4-ethylbenzoic acid.[1]

Caption: Synthesis of this compound.

Experimental Workflow for Physicochemical Characterization

This diagram outlines the logical flow of experiments for the comprehensive physicochemical characterization of a compound like this compound.

Caption: Physicochemical Characterization Workflow.

References

An In-depth Technical Guide to 4-Ethyl-3-iodobenzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-3-iodobenzoic acid, a key building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for its application in experimental design and chemical synthesis.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 103441-03-8 |

| Molecular Formula | C₉H₉IO₂[1][2][3] |

| Molecular Weight | 276.07 g/mol [1][2] |

| InChI Key | TUAVSACXCXUOSJ-UHFFFAOYSA-N[4] |

| Purity | >95% (commercially available)[2] |

| Storage Temperature | 2-8°C |

Molecular Structure and Applications

This compound is an aromatic carboxylic acid featuring an ethyl group at the 4-position and an iodine atom at the 3-position of the benzoic acid core. The presence of the iodine atom makes it a versatile substrate for various cross-coupling reactions, such as Suzuki-Miyaura coupling, which are instrumental in the formation of carbon-carbon bonds in complex organic molecules.[4]

Its utility has been demonstrated in the synthesis of novel anticancer agents. Specifically, it serves as a key intermediate in the creation of tetrahydroacridine derivatives, which have shown significant cytotoxic activity against human lung and colorectal adenocarcinoma cell lines.[4]

Experimental Protocol: Synthesis of this compound

The following is a detailed, three-step protocol for the synthesis of this compound, starting from 4-ethylbenzoic acid. This method involves the protection of the carboxylic acid as an ethyl ester, followed by regioselective iodination and subsequent deprotection.[4]

Step 1: Esterification of 4-Ethylbenzoic Acid

This step protects the carboxylic acid functionality to prevent interference in the subsequent iodination reaction.

-

Materials: 4-Ethylbenzoic acid, Ethanol (absolute), Sulfuric acid (concentrated).

-

Procedure:

-

In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for a period sufficient to achieve a high yield (e.g., 95% as reported in literature).[4]

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

The resulting crude ethyl 4-ethylbenzoate can be purified or used directly in the next step.

-

Step 2: Iodination of Ethyl 4-Ethylbenzoate

This is the key step where the iodine atom is introduced at the 3-position of the benzene ring.

-

Materials: Ethyl 4-ethylbenzoate, Iodine monochloride (ICl), Acetic acid.

-

Procedure:

-

Dissolve the ethyl 4-ethylbenzoate from the previous step in acetic acid in a suitable reaction vessel.

-

While stirring, add iodine monochloride (ICl) to the solution.

-

Maintain the reaction temperature between 40-60°C to facilitate the electrophilic iodination.[4]

-

Continue the reaction until the starting material is consumed, as monitored by an appropriate analytical method.

-

Upon completion, the reaction mixture contains ethyl 4-ethyl-3-iodobenzoate.

-

Step 3: Hydrolysis of Ethyl 4-Ethyl-3-iodobenzoate

The final step is the deprotection of the carboxylic acid to yield the target compound.

-

Materials: Ethyl 4-ethyl-3-iodobenzoate, Sodium hydroxide (NaOH) solution (e.g., 1M), Hydrochloric acid (HCl).

-

Procedure:

-

To the reaction mixture containing ethyl 4-ethyl-3-iodobenzoate, add an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature to facilitate the saponification of the ester.

-

After the hydrolysis is complete, carefully acidify the mixture with hydrochloric acid until the this compound precipitates out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[4]

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: Synthesis of this compound.

References

Spectroscopic and Analytical Profile of 4-Ethyl-3-iodobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 4-Ethyl-3-iodobenzoic acid (CAS No. 103441-03-8), a key intermediate in the development of novel therapeutics and functional organic materials. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of this compound have been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H (H-2) |

| ~7.9 | dd | 1H | Ar-H (H-6) |

| ~7.4 | d | 1H | Ar-H (H-5) |

| 2.85 | q | 2H | -CH₂-CH₃ |

| 1.25 | t | 3H | -CH₂-CH₃ |

| >10 | br s | 1H | -COOH |

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -COOH |

| ~148 | Ar-C (C-4) |

| ~140 | Ar-C (C-2) |

| ~135 | Ar-C (C-6) |

| ~130 | Ar-C (C-1) |

| ~128 | Ar-C (C-5) |

| ~95 | Ar-C (C-3) |

| ~28 | -CH₂-CH₃ |

| ~15 | -CH₂-CH₃ |

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~2970, ~2870 | Medium | C-H stretch (Aliphatic) |

| ~3080 | Weak | C-H stretch (Aromatic) |

| 1690 | Strong | C=O stretch (Carboxylic acid)[1] |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch / O-H bend |

| ~920 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 276 | High | [M]⁺ (Molecular ion) |

| 261 | Moderate | [M - CH₃]⁺ |

| 247 | Moderate | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 231 | Moderate | [M - COOH]⁺ |

| 149 | High | [M - I]⁺ |

| 121 | Moderate | [M - I - CO]⁺ |

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.

Synthesis of this compound

This compound can be synthesized via the iodination of 4-ethylbenzoic acid. A typical procedure involves the treatment of 4-ethylbenzoic acid with an iodinating agent such as iodine monochloride (ICl) in a suitable solvent like acetic acid. The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. The crude product is then purified, for example by recrystallization from a suitable solvent system like ethanol/water, to yield the pure this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet press is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Acquisition: For EI-MS, the sample is introduced into the high-vacuum source, where it is bombarded with a beam of high-energy electrons. For ESI-MS, the sample solution is introduced into the source via direct infusion or through a liquid chromatograph. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This technical guide provides essential spectroscopic data and methodologies to support the research and development activities involving this compound. For further inquiries, please contact our technical support team.

References

Navigating the Solubility Landscape of 4-Ethyl-3-iodobenzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Ethyl-3-iodobenzoic acid, a compound of interest in pharmaceutical and chemical research. While quantitative solubility data for this specific molecule is not extensively available in public literature, this document offers a comprehensive overview based on the known properties of structurally similar compounds, detailed experimental protocols for solubility determination, and a recommended workflow for systematic solubility assessment. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and manipulate the solubility of this and related aromatic carboxylic acids.

Estimated Solubility Profile of this compound

Precise, experimentally determined solubility values for this compound across a range of solvents are not readily found in published literature. However, by examining the solubility of parent structures and related molecules, an estimated profile can be constructed to guide initial experimental design.

Key Structural Considerations:

-

Benzoic Acid Backbone: The carboxylic acid moiety provides polarity and the potential for hydrogen bonding, suggesting some solubility in polar solvents.

-

Ethyl Group: The C2H5 group at the 4-position increases the lipophilicity of the molecule, which is expected to enhance solubility in non-polar organic solvents.

-

Iodine Atom: The iodine at the 3-position is a large, polarizable halogen that can participate in halogen bonding and will influence crystal lattice energy, thereby affecting solubility.

Based on these features, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in organic solvents.

Table 1: Qualitative and Quantitative Solubility Data of Structurally Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| 4-Ethylbenzoic Acid | Water | Insoluble[1][2] | Not Specified |

| Benzene | Soluble[1][2] | Not Specified | |

| Toluene | Soluble[1][2] | Not Specified | |

| 2-Iodobenzoic Acid | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified |

| Ethanol | Soluble | Not Specified | |

| Acetone | Readily dissolves | Not Specified | |

| Methanol | Soluble | Not Specified | |

| Ether | Soluble | Not Specified | |

| Water | Sparingly soluble | Not Specified | |

| 4-Amino-3-iodobenzoic acid | Water | Moderate (expected)[3] | Not Specified |

| Alcohols | Soluble (expected)[3] | Not Specified | |

| Ether | Soluble (expected)[3] | Not Specified |

Note: This data is for structurally related compounds and should be used as a directional guide for this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments.

Isothermal Equilibrium Method (Shake-Flask)

This is a standard and reliable method for determining the equilibrium solubility of a solid compound in a solvent.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Apparatus and Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, toluene, dichloromethane)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Gravimetric Analysis

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Apparatus and Materials:

-

Saturated solution of this compound (prepared as in the isothermal equilibrium method)

-

Pre-weighed evaporating dish or beaker

-

Volumetric pipette

-

Analytical balance

-

Oven

Procedure:

-

Sample Collection: Prepare a saturated solution and filter it as described in the isothermal equilibrium method.

-

Weighing: Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.[4][5]

-

Evaporation: Carefully evaporate the solvent in the dish using a steam bath, hot plate, or by leaving it in a fume hood.

-

Drying: Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent. Dry to a constant weight.[4][5]

-

Final Weighing: Allow the dish to cool to room temperature in a desiccator and then weigh it accurately.

-

Calculation: The mass of the solute is the final weight of the dish and solute minus the initial weight of the empty dish. The solubility can then be calculated as mass per volume of solvent.

Visualizing the Experimental Workflow

A clear and logical workflow is essential for reproducible solubility determination. The following diagram illustrates the key steps in the isothermal equilibrium method.

Caption: Experimental workflow for solubility determination via the isothermal equilibrium method.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this technical guide provides a robust framework for its determination. By leveraging the solubility information of analogous compounds and implementing the detailed experimental protocols outlined, researchers can systematically and accurately characterize the solubility profile of this molecule. The provided workflow visualization serves as a practical tool for ensuring procedural consistency and obtaining reliable data, which is critical for advancing research and development in the pharmaceutical and chemical sciences.

References

Navigating the Stability Landscape of 4-Ethyl-3-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-iodobenzoic acid is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Its chemical structure, featuring an ethyl group, an iodine atom, and a carboxylic acid on a benzene ring, presents a unique combination of functional groups that can influence its stability. Understanding the stability and degradation profile of this molecule is paramount for ensuring the quality, safety, and efficacy of any resulting drug substance or product. This technical guide provides a comprehensive framework for assessing the stability of this compound, offering detailed methodologies for forced degradation studies and outlining potential degradation pathways based on its chemical properties.

Physicochemical Properties and Initial Stability Considerations

Before embarking on formal stability studies, a thorough understanding of the physicochemical properties of this compound is essential. Key properties to consider include its solubility in various solvents (polar and non-polar) and its pKa.[1] The recommended storage temperature for this compound is 2-8°C, suggesting that it may be sensitive to higher temperatures.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a molecule.[2][3] These studies are typically conducted under more severe conditions than those used for accelerated stability testing and are essential for developing stability-indicating analytical methods.[4][5]

Table 1: Summary of Forced Degradation Conditions for this compound (Hypothetical Data)

| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 7 days | De-iodination, Esterification (if alcohol present) |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 7 days | De-iodination |

| Oxidation | 3% H₂O₂ | Room Temp | 7 days | Oxidation of ethyl group, Formation of phenols |

| Thermal Degradation | Dry Heat | 80°C | 7 days | Decarboxylation |

| Photostability | ICH Q1B conditions | 25°C | 7 days | Photolytic cleavage of C-I bond |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these methods based on the specific properties of their sample and the analytical techniques available.

Acid Hydrolysis

-

Objective: To assess the stability of the compound in an acidic environment.

-

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Reflux the solution at 60°C for a specified period (e.g., up to 7 days), taking samples at appropriate time points.[2][4]

-

Neutralize the samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Base Hydrolysis

-

Objective: To evaluate the compound's stability in an alkaline environment.

-

Methodology:

Oxidation

-

Objective: To determine the susceptibility of the compound to oxidative degradation.

-

Methodology:

Thermal Degradation

-

Objective: To assess the impact of heat on the solid-state stability of the compound.

-

Methodology:

-

Place a known quantity of solid this compound in a controlled temperature chamber.

-

Expose the sample to a high temperature (e.g., 80°C) for a set duration.[2]

-

At specified time points, dissolve the sample in a suitable solvent.

-

Analyze using a validated stability-indicating HPLC method.

-

Photostability

-

Objective: To evaluate the compound's sensitivity to light.

-

Methodology:

-

Expose a sample of this compound (both solid and in solution) to light conditions as specified in ICH guideline Q1B (e.g., a minimum of 1.2 million lux hours and 200 watt hours/square meter).[2]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze both the exposed and control samples using a validated stability-indicating HPLC method.

-

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions.

-

De-iodination: The carbon-iodine bond can be susceptible to cleavage under hydrolytic (both acidic and basic) and photolytic conditions, leading to the formation of 4-ethylbenzoic acid.

-

Oxidation of the Ethyl Group: The ethyl side chain could be oxidized to form a primary alcohol, an aldehyde, or a carboxylic acid.[1]

-

Decarboxylation: Under high thermal stress, the carboxylic acid group may be lost as carbon dioxide, resulting in 1-ethyl-2-iodobenzene.

-

Esterification: In the presence of alcohols under acidic conditions, the carboxylic acid can undergo esterification.[1]

Below is a diagram illustrating a potential degradation pathway.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6]

Development of a Stability-Indicating HPLC Method

-

Column Selection: A C18 column is a common starting point for the separation of small organic molecules.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be controlled to ensure consistent ionization of the carboxylic acid.

-

Detector: A UV detector is suitable for detecting the aromatic ring of this compound and its potential degradation products.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

The following diagram illustrates a typical workflow for a stability study.

Conclusion

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. ijbpr.com [ijbpr.com]

- 5. ijrpp.com [ijrpp.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Unfolding Therapeutic Potential of 4-Ethyl-3-iodobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-iodobenzoic acid and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the iodine atom and the carboxylic acid group on the benzene ring provides a unique combination of properties, making these compounds valuable intermediates for the synthesis of complex, biologically active molecules.[1] This technical guide delves into the core biological activities of these derivatives, focusing on their anticancer and acetylcholinesterase inhibitory properties. It provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a critical resource for researchers engaged in drug discovery and development.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown significant promise in two primary therapeutic areas: oncology and neurodegenerative diseases. Their mechanism of action is diverse, ranging from the inhibition of critical enzymes to the induction of programmed cell death and cell cycle arrest.[1][2]

Anticancer Activity

Several derivatives of iodobenzoic acid have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. Research has demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as novel anticancer agents.[1][2] For instance, certain tetrahydroacridine derivatives incorporating an iodobenzoic acid moiety have displayed potent cytotoxic activity.[1]

Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Novel series of 9-amino-1,2,3,4-tetrahydroacridine derivatives containing an iodobenzoic acid moiety have been shown to be potent inhibitors of both acetylcholinesterase and butyrylcholinesterase (BuChE), with some compounds exhibiting stronger inhibition than the reference drug tacrine.[3]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of various this compound derivatives.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Tetrahydroacridine Derivatives

| Compound | Target | IC50 (nM) | Reference Drug (Tacrine) IC50 (nM) |

| 3f | Acetylcholinesterase (AChE) | 31.2 | 100.2 |

| 3f | Butyrylcholinesterase (BuChE) | 8.0 | 16.3 |

Data sourced from a study on novel tetrahydroacridine derivatives with an iodobenzoic acid moiety.[3]

Table 2: Cytotoxic Activity of Selected Iodobenzoic Acid Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Diquinothiazine derivative (3c) | HTC116 (Colon) | 2.3 |

| Diquinothiazine derivative (3c) | SH-SY5Y (Neuroblastoma) | 2.7 |

| Diquinothiazine derivative (3c) | A549 (Lung) | 17.2 |

| Tetrazole-hydrazone derivative (14) | CaCo-2 (Colon) | 4.2 |

| Tetrazole-hydrazone derivative (35) | CaCo-2 (Colon) | 9.8 |

| Tetrazole-hydrazone derivative (35) | HuH-7 (Liver) | 24 |

| 1,9-diazaphenothiazine derivative | SNB-19 (Glioblastoma) | Potent |

| 1,9-diazaphenothiazine derivative | C-32 (Melanoma) | Potent |

| 1,9-diazaphenothiazine derivative | MDA-MB-231 (Breast) | Potent |

Note: "Potent" indicates that the compounds were reported to be more potent than the reference drug cisplatin, though specific IC50 values were not provided in the summarized text. Data compiled from various studies on the anticancer activities of heterocyclic derivatives, some of which may be structurally related to iodobenzoic acid derivatives.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several routes. A common method involves the iodination of 3-ethylbenzoic acid.[1]

Protocol: Iodination of 3-Ethylbenzoic Acid [1]

-

Reaction Setup: In a round-bottom flask, dissolve 3-ethylbenzoic acid in glacial acetic acid.

-

Iodination: While stirring, add a solution of iodine monochloride (ICl) in acetic acid dropwise to the flask. The reaction is typically carried out at a controlled temperature of 40–60°C.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured into water, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Derivatives can be further synthesized through substitution reactions at the iodine position or by forming amides or esters from the carboxylic acid group.[1]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Incubate for 24-48 hours.

-

MTT Addition: After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 150 μL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 540 nm or 590 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Acetylcholinesterase Inhibition: Ellman's Method

Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase activity and inhibition.[9][10][11][12]

Protocol: Ellman's Method [11][12]

-

Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Assay Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, the AChE enzyme solution, and the DTNB solution.

-

Incubation: Incubate the mixture for 15 minutes at 37°C.

-

Reaction Initiation: Add the ATCI solution to initiate the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.

-

Data Analysis: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through the modulation of specific cellular signaling pathways.

Cell Cycle Arrest

Certain benzoic acid derivatives have been shown to induce cell cycle arrest, a crucial mechanism for controlling cancer cell proliferation. For example, some retinobenzoic acid derivatives can induce G1 phase arrest by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[13] This leads to the inhibition of retinoblastoma (RB) protein phosphorylation, which in turn blocks the entry of cells into the S phase. Other derivatives can induce G2/M phase arrest.[2]

Caption: G1 Phase Cell Cycle Arrest Induced by Benzoic Acid Derivatives.

Apoptosis Induction

Apoptosis, or programmed cell death, is another key mechanism through which anticancer agents exert their effects. Some benzoic acid derivatives induce apoptosis through the activation of caspase cascades.[2] The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of effector caspases (e.g., caspase-3), which then cleave various cellular substrates, ultimately leading to cell death. The JNK signaling pathway has also been implicated in the induction of apoptosis by some bioactive molecules.[14]

Caption: Apoptosis Induction via JNK and Caspase Signaling Pathways.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further investigation and development. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the underlying mechanisms of action. Continued exploration of the structure-activity relationships and optimization of the lead compounds will be crucial in translating the promise of these derivatives into novel and effective therapies.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of cell-cycle arrest and apoptosis by a novel retinobenzoic-acid derivative, TAC-101, in human pancreatic-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HO-3867 Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biochemical Role of 4-Ethyl-3-iodobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-iodobenzoic acid, a halogenated derivative of benzoic acid, is a versatile molecule primarily recognized for its utility as a chemical building block in organic synthesis. While its direct and detailed mechanism of action in a broad range of biochemical assays is not extensively documented in publicly available literature, its structural features and the biological activities of its derivatives suggest a potential for enzyme inhibition and therapeutic applications. This technical guide consolidates the current understanding of this compound's role in biochemical contexts, focusing on its known interactions, the activities of its derivatives, and its application in the development of potential therapeutic agents.

Core Concepts: Enzyme Inhibition and Molecular Interactions

The biological activity of this compound is thought to stem from its ability to interact with biological targets, primarily enzymes.[1] The molecule's structure, featuring a carboxylic acid group, an ethyl group, and a strategically placed iodine atom, dictates its potential binding modes. The carboxylic acid can participate in hydrogen bonding and electrostatic interactions, while the ethyl group adds a degree of hydrophobicity.

A key feature is the iodine atom, which can engage in halogen bonding, a non-covalent interaction that can influence a molecule's binding affinity and specificity for a biological target.[1] This interaction, though weaker than a covalent bond, can be a significant determinant in ligand-receptor binding.

While specific quantitative data on the enzyme inhibition of this compound is scarce, it has been reported to inhibit neurolysin and angiotensin-converting enzyme (ACE), enzymes that play crucial roles in physiological processes.[1]

Applications in Drug Discovery and Development

The primary biochemical relevance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with pronounced biological activities, particularly in the realms of oncology and neurodegenerative diseases.

Anticancer Agent Synthesis

This compound is a crucial component in the synthesis of novel anticancer agents, such as tetrahydroacridine derivatives.[1] These derivatives have demonstrated potent cytotoxic activity against human lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29) cell lines.[1] The iodobenzoic acid moiety is a key structural feature contributing to the observed bioactivity.

Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of iodobenzoic acid have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. One study on novel tetrahydroacridine derivatives incorporating an iodobenzoic acid moiety revealed potent, nanomolar inhibition of both AChE and BuChE.[2]

Quantitative Data on Derivatives

The following table summarizes the inhibitory activities of a series of tetrahydroacridine derivatives synthesized using an iodobenzoic acid moiety. These compounds demonstrate the potential of this chemical scaffold in generating potent enzyme inhibitors.

| Compound ID | Target Enzyme | IC50 (nM)[2] |

| 3f | Acetylcholinesterase (AChE) | 31.2 |

| Butyrylcholinesterase (BChE) | 8.0 | |

| Tacrine (Reference) | Acetylcholinesterase (AChE) | 100.2 |

| Butyrylcholinesterase (BChE) | 16.3 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Methodologies

Synthesis of this compound

The synthesis of this compound is a multi-step process that is well-documented in organic chemistry literature.

References

Unlocking the Potential of Halogen Bonding: A Technical Guide to 4-Ethyl-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the halogen bonding potential of 4-Ethyl-3-iodobenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this compound is not publicly available, this document provides a comprehensive framework for understanding and predicting its halogen bonding capabilities. By examining the synthesis, physicochemical properties, and crystallographic data of closely related analogues, we can infer the probable halogen bonding behavior of the target molecule. This guide offers detailed experimental protocols for synthesis and characterization, presents quantitative data from analogous systems in structured tables, and utilizes visualizations to elucidate key concepts and experimental workflows, thereby providing a robust resource for researchers in the field.

Introduction to Halogen Bonding

A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base.[1] This interaction arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond.[2] The strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F), the electron-withdrawing nature of the substituent attached to the halogen, and the nature of the Lewis base.[3] In drug design and crystal engineering, halogen bonds are increasingly utilized to control molecular conformation, enhance binding affinity to biological targets, and direct the self-assembly of molecules in the solid state.[1][2]

Iodine, being the most polarizable of the stable halogens, is a potent halogen bond donor. The presence of an iodine atom on an aromatic ring, as in this compound, suggests a strong predisposition for forming halogen bonds with suitable acceptors such as carbonyl oxygens, nitrogen atoms in heterocycles, or other nucleophilic groups.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves the direct iodination of 4-ethylbenzoic acid.

Experimental Protocol: Iodination of 4-Ethylbenzoic Acid

Materials:

-

4-Ethylbenzoic acid

-

Iodine monochloride (ICl)

-

Acetic acid

-

Sodium thiosulfate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 4-ethylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of iodine monochloride in acetic acid to the flask at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow

Predicted Halogen Bonding Properties of this compound

In the absence of a crystal structure for this compound, we can predict its halogen bonding behavior based on the known crystal structures of analogous compounds. The key interaction is expected to be the formation of a halogen bond between the iodine atom and a suitable halogen bond acceptor.

The Role of the σ-Hole

The iodine atom in this compound, being bonded to an sp²-hybridized carbon of the benzene ring, will possess a significant σ-hole. The electron-withdrawing carboxylic acid group further enhances the positive electrostatic potential of this σ-hole, making the iodine a strong halogen bond donor.

Potential Halogen Bond Acceptors

In a crystal lattice, this compound could form halogen bonds with several acceptors:

-

Carboxylic Acid Oxygen: The carbonyl oxygen of a neighboring molecule is a common halogen bond acceptor.

-

Solvent Molecules: If crystallized from a Lewis basic solvent (e.g., DMSO, acetone), the solvent molecule could act as the acceptor.

-

Co-formers: In co-crystals, a specifically chosen Lewis basic molecule can be introduced to form predictable halogen-bonded synthons.

Quantitative Analysis of Halogen Bonding in Analogous Systems

To provide quantitative insight, we present crystallographic data from closely related iodobenzoic acid derivatives. This data serves as a reliable proxy for estimating the geometric parameters of halogen bonds that this compound is likely to form.

Table 1: Halogen Bond Geometries in Substituted Iodobenzoic Acids

| Halogen Bond Donor | Halogen Bond Acceptor | I···Acceptor Distance (Å) | C-I···Acceptor Angle (°) | Reference |

| 3-Iodobenzoic acid | Pyridine (N) | 2.809 | 176.8 | [4] |

| 3-Iodobenzoic acid | Carbonyl (O) | 3.067 | 164.5 | [4] |

| 4-Iodotetrafluorobenzoic acid | Dithiane (S) | 3.204 | 176.1 | [5] |

Table 2: Hydrogen Bond Geometries in Substituted Iodobenzoic Acids

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | O-H···Acceptor Distance (Å) | O-H···Acceptor Angle (°) | Reference |

| 3-Iodobenzoic acid | Pyridine (N) | 2.642 | - | [4] |

| 4-Iodotetrafluorobenzoic acid | Carboxylic Acid (O) | 2.647 | 173.0 | [5] |

Experimental Protocol for X-ray Crystallography

The definitive method for characterizing halogen bonds is single-crystal X-ray diffraction.

5.1. Crystallization

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with water).

-

Slowly evaporate the solvent at room temperature or by controlled cooling to induce crystallization.

-

Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be employed to grow high-quality single crystals.

5.2. Data Collection and Structure Refinement

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Process the diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

Crystallographic Workflow

Applications in Drug Development and Materials Science

The strong and directional nature of the halogen bonds formed by this compound can be exploited in several ways:

-

Drug Design: The iodine can be positioned to interact with a specific Lewis basic site in a protein's active site, thereby increasing the binding affinity and selectivity of a drug candidate.

-

Crystal Engineering: By understanding the preferred halogen bonding motifs, it is possible to design and synthesize novel co-crystals with tailored physical properties, such as solubility, stability, and melting point.

-

Supramolecular Assembly: this compound can serve as a building block for the construction of complex, self-assembled supramolecular architectures.

Conclusion

While the crystal structure of this compound remains to be determined, a thorough analysis of its chemical structure and comparison with analogous compounds strongly indicates its high potential as a halogen bond donor. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and ultimately exploit the halogen bonding capabilities of this versatile molecule in their respective fields. The future elucidation of its crystal structure will undoubtedly provide further valuable insights into its solid-state interactions and pave the way for its rational application in advanced materials and pharmaceutical development.

References

- 1. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Iodo-4-isopropylbenzoic acid | C10H11IO2 | CID 44828520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-Ethyl-3-iodobenzoic Acid: Sourcing, Purity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Ethyl-3-iodobenzoic acid, a key building block in medicinal chemistry and organic synthesis. This document covers its commercial availability, purity grades, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its application in the development of anticancer agents, illustrating the underlying signaling pathways.

Commercial Suppliers and Availability

This compound is available from a range of chemical suppliers, primarily for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of some commercial sources.

| Supplier | Product Number | Purity | Available Quantities |

| AA BLOCKS, INC. | AABH97D20F52 | 95% | Contact for details |

| BenchChem | B182863 | Research Grade | Contact for details |

| ChemUniverse | P86069 | 95% | 100mg, 250mg, 1g |

Purity Grades and Physicochemical Properties

The purity of this compound is a critical factor for its successful application in sensitive research areas like drug development. While a 95% purity grade is commonly available, higher purities may be obtained through custom synthesis or further purification.

Table 2.1: Purity Grades of this compound

| Purity Grade | Typical Use | Notes |

| 95% | General organic synthesis, starting material for further reactions. | May contain related isomers or residual solvents. |

| >97% | Medicinal chemistry, lead optimization. | Higher purity reduces the risk of side reactions. |

| >99% (Analytical Standard) | Quantitative analysis, reference standard. | Typically available in smaller quantities and at a higher cost. |

Table 2.2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 103441-03-8 | [1] |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | TUAVSACXCXUOSJ-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.

Synthesis of this compound

A common synthetic route involves the iodination of 4-ethylbenzoic acid. To avoid deactivation of the aromatic ring by the carboxylic acid group, an esterification-iodination-hydrolysis sequence is often employed.[1]

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Materials:

-

4-Ethylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Esterification: In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield ethyl 4-ethylbenzoate.

-

Iodination: Dissolve the ethyl 4-ethylbenzoate in glacial acetic acid. While stirring, add a solution of iodine monochloride in acetic acid dropwise at room temperature. Heat the reaction mixture to 40-60°C and stir for 2-4 hours. Monitor the reaction by TLC. Once complete, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine. Dry the organic layer and concentrate to obtain crude ethyl 4-ethyl-3-iodobenzoate.

-

Hydrolysis: Dissolve the crude ethyl 4-ethyl-3-iodobenzoate in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature overnight. Remove the ethanol under reduced pressure and wash the aqueous layer with diethyl ether. Acidify the aqueous layer with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.[1]

Recrystallization: A suitable solvent system for recrystallization is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.

Column Chromatography: For column chromatography, a silica gel stationary phase is typically used with a mobile phase gradient of hexane and ethyl acetate.[1]

Analytical Methods

The purity and identity of this compound can be confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis: A reversed-phase HPLC method can be employed for purity analysis.

-

Column: C18, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

NMR Spectroscopy: The structure can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts will be influenced by the substitution pattern on the aromatic ring.

Application in Anticancer Drug Development

This compound is a valuable intermediate in the synthesis of novel therapeutic agents. Notably, it has been utilized in the creation of tetrahydroacridine derivatives that exhibit significant cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29).[1][3]

These synthesized tetrahydroacridine derivatives have been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells.[3][4] The mechanism of action involves DNA intercalation and subsequent DNA damage, leading to the activation of downstream signaling pathways that halt cell proliferation and trigger programmed cell death.[4][5]

Signaling Pathway of Tetrahydroacridine Derivatives

Caption: Mechanism of action for anticancer tetrahydroacridine derivatives.

This guide provides essential technical information for researchers and professionals working with this compound. By understanding its sourcing, purity, and chemical properties, as well as its applications in drug discovery, scientists can better utilize this versatile compound in their research endeavors.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound | 103441-03-8 [sigmaaldrich.com]

- 3. Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Ethyl-3-iodobenzoic Acid: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available Material Safety Data Sheet (MSDS) information for 4-Ethyl-3-iodobenzoic acid (CAS No: 103441-03-8). This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively in a research and development setting. Due to the limited availability of specific toxicological and ecological data for this compound, this guide also incorporates information from structurally related compounds to provide a broader understanding of potential hazards.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 103441-03-8 | [1] |

| Molecular Formula | C₉H₉IO₂ | [2] |

| Molecular Weight | 276.07 g/mol | [2] |

| Purity | 95% | [2] |

| InChI Key | TUAVSACXCXUOSJ-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C |

Hazard Identification and GHS Classification

A complete GHS classification for this compound is not available. The Safety Data Sheet from ChemicalBook indicates that data for most hazard categories is not available[1]. However, based on the known hazards of similar iodinated and substituted benzoic acid compounds, it is prudent to handle this chemical with caution.

For comparison, related compounds such as 3-iodobenzoic acid and ethyl 4-iodobenzoate are classified with the following hazards:

Therefore, it is reasonable to assume that this compound may also cause skin, eye, and respiratory irritation.

Toxicological Information

Specific toxicological data for this compound, such as LD50 and LC50 values, are not available[1]. The toxicological properties have not been fully investigated. In the absence of specific data, it is recommended to treat this compound as potentially hazardous.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Handling:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools to prevent electrostatic discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store separately from foodstuff containers.

-

Recommended storage temperature is between 2-8°C.

First Aid Measures

In case of exposure, follow these first-aid measures:

-

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Accidental Release Measures

In the event of a spill:

-

Ensure adequate ventilation.

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

Avoid breathing dust or vapors.

-

Contain the spill and collect the material using a method that does not generate dust.

-

Place the collected material in a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Experimental Protocols

Due to the lack of specific published experimental safety studies for this compound, a general protocol for assessing the potential hazards of a new chemical entity is provided below.

General Protocol for Preliminary Hazard Assessment of a Research Chemical:

-

Literature Review: Conduct a thorough search for any available data on the chemical and structurally similar compounds, including academic journals, chemical databases, and regulatory agency websites.

-

In Silico Toxicity Prediction: Utilize computational models (e.g., QSAR - Quantitative Structure-Activity Relationship) to predict potential toxicological endpoints such as mutagenicity, carcinogenicity, and skin/eye irritation based on the chemical structure.

-